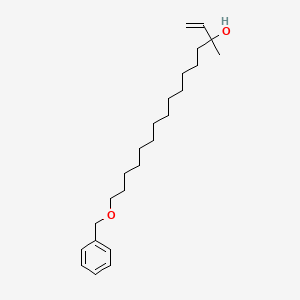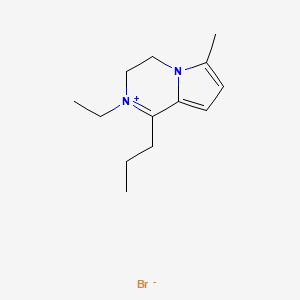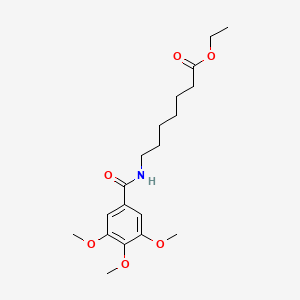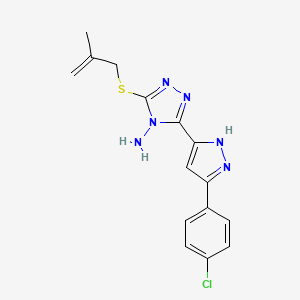
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a long aliphatic chain with a double bond and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL typically involves the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base such as potassium tert-butoxide.
Hydroxyl Group Addition: The hydroxyl group is added through a hydroboration-oxidation reaction, where the double bond reacts with borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Benzyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated aliphatic alcohols.
Substitution: Various substituted aliphatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to modulate cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-(Methoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
16-(Ethoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with an ethoxy group instead of a benzyloxy group.
16-(Propoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
918876-47-8 |
|---|---|
Molekularformel |
C24H40O2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
3-methyl-16-phenylmethoxyhexadec-1-en-3-ol |
InChI |
InChI=1S/C24H40O2/c1-3-24(2,25)20-16-11-9-7-5-4-6-8-10-12-17-21-26-22-23-18-14-13-15-19-23/h3,13-15,18-19,25H,1,4-12,16-17,20-22H2,2H3 |
InChI-Schlüssel |
DREIZXRPXQBYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)

![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)

![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)


